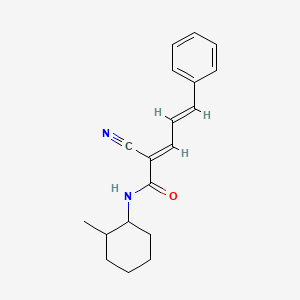
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the family of pentadienyl amides and has been shown to exhibit potent anti-tumor activity in various preclinical studies.
作用機序
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide inhibits the activity of CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of CDK substrates and leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of other kinases, including glycogen synthase kinase 3 (GSK3), which plays a critical role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in various preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of GSK3, which plays a critical role in the regulation of the inflammatory response.
実験室実験の利点と制限
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been extensively studied in preclinical models and has been shown to exhibit potent anti-tumor activity. However, its efficacy in clinical trials is still under investigation. The limitations of this compound include its potential toxicity and off-target effects, which may limit its clinical utility.
将来の方向性
There are several potential future directions for the development of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide and related compounds. These include the optimization of the synthesis method to achieve higher yields and purity, the development of more potent and selective CDK inhibitors, and the investigation of the potential therapeutic applications of this compound in other disease areas, such as inflammation and neurodegenerative disorders.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It exhibits potent anti-tumor activity by inhibiting the activity of CDKs and other kinases. While its efficacy in clinical trials is still under investigation, this compound represents a promising lead compound for the development of novel cancer therapeutics.
合成法
The synthesis of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide involves the reaction of 2-methylcyclohexanone with aniline to form 2-methylcyclohexylaniline, which is then reacted with acrylonitrile to yield this compound. The synthesis of this compound has been reported in various research studies and has been optimized to achieve high yields and purity.
科学的研究の応用
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical studies, including breast cancer, leukemia, and pancreatic cancer. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle and play a critical role in cancer cell proliferation.
特性
IUPAC Name |
(2E,4E)-2-cyano-N-(2-methylcyclohexyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-8-5-6-13-18(15)21-19(22)17(14-20)12-7-11-16-9-3-2-4-10-16/h2-4,7,9-12,15,18H,5-6,8,13H2,1H3,(H,21,22)/b11-7+,17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCLZBPTYRQHO-RMXCOSCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C=C/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-({5-[(4-methylphenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908327.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908339.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5908350.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![methyl 2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B5908361.png)
![6-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908362.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)
![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)

![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)
![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)
